2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride
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Overview
Description
“2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2044713-37-1 . It has a molecular weight of 163.65 . The IUPAC name for this compound is 2,2-dimethyl-3-oxabicyclo [3.1.0]hexan-1-amine hydrochloride . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO.ClH/c1-6(2)7(8)3-5(7)4-9-6;/h5H,3-4,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Reactivity and Fragmentation
- 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride is characterized by high reactivity due to strain and the weakening of the N-C4 bond. This makes it prone to undergo fragmentation under certain conditions, such as heating in solution (Grob & Krasnobajew, 1964).
Structural and Conformational Studies
- X-ray crystal structure studies of similar compounds, like oxovanadium(IV) complexes of pendant-arm macrocycles, provide insights into the molecular geometry and bonding of compounds related to this compound (Bernhardt et al., 1990).
Use in Synthesis of Novel Compounds
- It serves as a building block in the synthesis of a variety of novel compounds, including protected 2-aminocyclobutanone, which has applications in medicinal chemistry as a synthon for hydrolase enzyme inhibitors (Mohammad et al., 2020).
Application in Catalysis and Chemical Reactions
- Its derivatives are used in catalyzed dimerization reactions, highlighting its role in complex chemical synthesis processes (Mattay et al., 1988).
Role in Asymmetric Synthesis
- Derivatives of this compound are utilized in Aza-Diels-Alder reactions in aqueous solutions for the synthesis of bicyclic amino acid derivatives, demonstrating its utility in asymmetric synthesis (Waldmann & Braun, 1991).
Gas-Phase Structural Analysis
- Gas electron diffraction methods have been used to determine the gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, a related class of compounds, providing insights into their conformational and bonding properties (Vishnevskiy et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .
properties
IUPAC Name |
2,2-dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(2)7(8)3-5(7)4-9-6;/h5H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPENCBMBEJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC2CO1)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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